molecular formula C12H15ClFNO B1416779 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide CAS No. 950101-34-5

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Cat. No.: B1416779
CAS No.: 950101-34-5
M. Wt: 243.7 g/mol
InChI Key: JOQZXBVOQPSCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methylpropyl group attached to the acetamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide typically involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and purity. The general steps are as follows :

    Reactants: N-isopropyl-4-fluoroaniline and chloroacetyl chloride.

    Catalyst: Triethylamine.

    Solvent: An inert solvent such as dichloromethane.

    Reaction Conditions: The reaction is performed at room temperature with continuous stirring for 4-6 hours.

    Workup: The reaction mixture is washed with water to remove triethylamine hydrochloride, and the organic phase is separated and dried to obtain the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of triethylamine is preferred due to its ease of recovery and minimal environmental impact. The reaction is conducted in large reactors with efficient mixing and temperature control to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)-N-methylacetamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQZXBVOQPSCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.